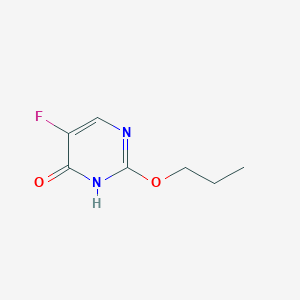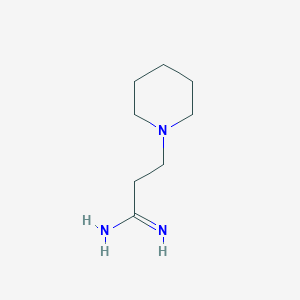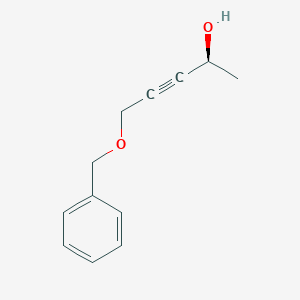![molecular formula C6H10FN B11768184 2-Fluoro-7-azabicyclo[2.2.1]heptane](/img/structure/B11768184.png)
2-Fluoro-7-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-7-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions such as temperature and pressure are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pressure play a significant role in determining the efficiency and yield of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
2-Fluoro-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 2-Fluoro-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions and the nature of the interacting molecules. The presence of the fluorine atom and the nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound lacks the fluorine atom but shares the bicyclic structure with 2-Fluoro-7-azabicyclo[2.2.1]heptane.
7-Azabicyclo[2.2.1]heptane: Similar in structure but without the fluorine substitution.
2-Fluoro-3-(substituted pyridinyl)-7-deschloroepibatidine:
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H10FN |
|---|---|
Poids moléculaire |
115.15 g/mol |
Nom IUPAC |
2-fluoro-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2 |
Clé InChI |
PKXDHOVMMXZUJV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768105.png)
![tert-Butyl 8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11768121.png)




![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B11768145.png)




![8-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11768176.png)
![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11768178.png)

